molecular formula C8H10BrN3O2 B8311259 1-(5-Bromo-4-methoxy-pyrimidin-2-yl)-azetidin-3-ol

1-(5-Bromo-4-methoxy-pyrimidin-2-yl)-azetidin-3-ol

Cat. No.: B8311259
M. Wt: 260.09 g/mol
InChI Key: WATZCCUQMRASQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromo-4-methoxy-pyrimidin-2-yl)-azetidin-3-ol is a useful research compound. Its molecular formula is C8H10BrN3O2 and its molecular weight is 260.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10BrN3O2

Molecular Weight

260.09 g/mol

IUPAC Name

1-(5-bromo-4-methoxypyrimidin-2-yl)azetidin-3-ol

InChI

InChI=1S/C8H10BrN3O2/c1-14-7-6(9)2-10-8(11-7)12-3-5(13)4-12/h2,5,13H,3-4H2,1H3

InChI Key

WATZCCUQMRASQN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1Br)N2CC(C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloro-4-methoxypyrimidine (3.3 g, 14.8 mmol), 3-hydroxyazetidine hydrochloride (3.2 g, 29.5 mmol), and Et3N (4.3 mL, 31.0 mmol) in THF (50 mL) was stirred for 18 h at rt. 3-Hydroxyazetidine hydrochloride (1 g) was added. The reaction mixture was stirred for 24 h at rt and concentrated. The residue was diluted in CH2Cl2/water and extracted with CH2Cl2. The combined organic extracts were washed with brine, dried (Na2SO4), filtered, and concentrated. The crude material was purified by flash chromatography (hexane/EtOAc, 1:1) to afford 3 g of the title compound. tR: 0.73 min (LC-MS 2); ESI-MS: 260.1/262.1 [M+H]+ (LC-MS 2); Rf=0.18 (hexane/EtOAc 1:1).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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